Product packaging for Methyl 2,3-difluoro-4-methylbenzoate(Cat. No.:CAS No. 773874-06-9)

Methyl 2,3-difluoro-4-methylbenzoate

Cat. No.: B1425856
CAS No.: 773874-06-9
M. Wt: 186.15 g/mol
InChI Key: YCFUSIDKEYANIW-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-4-methylbenzoate (CAS: 773874-06-9) is a fluorinated aromatic ester with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol . Structurally, it features a benzoate backbone substituted with two fluorine atoms at the 2- and 3-positions and a methyl group at the 4-position (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, contributing to the synthesis of bioactive molecules due to its electron-withdrawing fluorine substituents, which enhance stability and influence metabolic pathways .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B1425856 Methyl 2,3-difluoro-4-methylbenzoate CAS No. 773874-06-9

Properties

IUPAC Name

methyl 2,3-difluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFUSIDKEYANIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717016
Record name Methyl 2,3-difluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773874-06-9
Record name Methyl 2,3-difluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a sealed container, away from sources of ignition and strong acids. It is soluble in organic solvents such as ethanol and dimethylformamide, which can also affect its action and stability.

Biochemical Analysis

Biochemical Properties

Methyl 2,3-difluoro-4-methylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can subsequently impact cellular metabolism, altering the production and utilization of various metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can also lead to changes in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism. These changes can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, more pronounced effects can be observed, including changes in cell signaling, gene expression, and metabolism. High doses of this compound can lead to toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction. These threshold effects highlight the importance of carefully controlling the dosage when using this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux, altering the levels of specific metabolites and influencing overall metabolic balance. These interactions can have significant implications for cellular function and health, as they can impact the production and utilization of essential biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound can also accumulate in specific tissues, depending on factors such as tissue affinity and metabolic activity. These transport and distribution patterns can influence the localization and overall activity of this compound within the body.

Biological Activity

Methyl 2,3-difluoro-4-methylbenzoate is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with fluorine substituents at the 2 and 3 positions and a methyl group at the 4 position. The molecular formula is C10H10F2O2C_10H_{10}F_2O_2 with a molar mass of approximately 216.18 g/mol. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms improve binding affinity and selectivity, potentially leading to enhanced efficacy in therapeutic applications. Compounds with similar structures have been studied for their anti-inflammatory and anticancer properties, suggesting that this compound may exhibit comparable effects.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological activities:

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β while promoting anti-inflammatory markers like IL-10 .
  • Anticancer Potential : Studies on structurally related compounds have shown promise in reducing tumor cell growth, particularly in pancreatic cancer models. The modulation of polyamine biosynthesis via inhibition of ornithine decarboxylase (ODC) has been a focal point in these investigations .

Study on Anti-cancer Activity

A notable study involved the synthesis and evaluation of various anthranilic acid derivatives, including those structurally related to this compound. These compounds were screened for their ability to inhibit pancreatic cancer cell growth. Results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting potential therapeutic applications in oncology .

Mechanistic Insights

In another investigation, researchers explored the binding interactions of fluorinated compounds with histone deacetylases (HDACs). The study found that fluorinated linkers enhanced selectivity for HDAC6 over other isoforms, indicating that similar modifications in this compound could yield compounds with targeted biological activities .

Data Table: Summary of Biological Activities

Activity Description References
Anti-inflammatoryModulates cytokine production; reduces TNF-α and IL-1β levels
AnticancerInhibits tumor growth in pancreatic cancer models
Enzyme InteractionEnhances binding affinity to specific enzymes

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : Exploring how variations in the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.

Scientific Research Applications

Chemistry

Methyl 2,3-difluoro-4-methylbenzoate serves as a versatile building block in organic synthesis. Its fluorinated structure enhances reactivity and stability, making it useful in the development of more complex fluorinated compounds.

Synthetic Routes :

  • Fluorination Reactions : The compound can be synthesized through selective fluorination of the corresponding methylbenzoate derivatives using reagents such as Selectfluor.
  • Coupling Reactions : It can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to create diverse fluorinated organic molecules.

Biological Applications

The compound exhibits promising biological activities, which are being explored for potential therapeutic applications.

Biological Activities :

  • Anticancer Properties : Preliminary studies indicate that this compound shows significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves apoptosis induction through caspase activation pathways.
Activity TypeObserved EffectsReference
AnticancerCytotoxic effects on MCF-7 cell line
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced levels of inflammatory cytokines

Medical Research

Research into the compound's therapeutic potential includes investigations into its anti-inflammatory and antimicrobial properties. The presence of fluorine atoms may enhance its interaction with biological targets, potentially leading to improved efficacy in drug formulations.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related benzoate derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition and suggesting its potential as a lead compound for new antimicrobial agents.

Material Science

In material science, this compound is being investigated for its ability to enhance the thermal stability and mechanical properties of polymers when used as an additive or modifier. Its unique structure allows for improved performance in various applications.

Summary of Applications

Application AreaDescription
ChemistryBuilding block for complex organic synthesis
BiologyPotential anticancer and antimicrobial agent
MedicineInvestigated for therapeutic properties
Material ScienceEnhances properties of polymers

Comparison with Similar Compounds

Key Properties:

Property Value
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Substituents 2,3-difluoro; 4-methyl
CAS Number 773874-06-9
Applications Pharmaceutical intermediates

Comparison with Similar Compounds

The following section compares Methyl 2,3-difluoro-4-methylbenzoate with structurally related fluorinated benzoate esters, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
This compound C₈H₆F₂O₂ 172.13 2,3-F; 4-CH₃ Ester, Fluorine, Methyl
Methyl 2,4-difluorobenzoate (CAS: 106614-28-2) C₈H₆F₂O₂ 172.13 2,4-F Ester, Fluorine
Methyl 4-azido-2,3,5,6-tetrafluorobenzoate C₈H₃F₄N₃O₂ 249.12 4-N₃; 2,3,5,6-F Ester, Azido, Fluorine
Methyl 2,3-difluoro-4-(methylthio)benzoate C₉H₈F₂O₂S 218.22 2,3-F; 4-SCH₃ Ester, Fluorine, Methylthio
Metsulfuron methyl ester (herbicide) C₁₄H₁₅N₅O₆S 381.36 2-(sulfonylurea); 4-methyltriazine Sulfonylurea, Triazine

Physicochemical and Functional Differences

Fluorine Substitution Patterns

  • This compound: The 2,3-difluoro substitution increases electronegativity and steric hindrance, enhancing metabolic stability compared to non-fluorinated analogues. The 4-methyl group improves lipophilicity, aiding membrane permeability .
  • Methyl 4-azido-2,3,5,6-tetrafluorobenzoate : The azido group (–N₃) introduces photoreactivity , making it suitable for "click chemistry" applications. The tetrafluoro substitution further enhances thermal stability .

Functional Group Impact

  • Methylthio vs. Methyl : The methylthio (–SCH₃) group in Methyl 2,3-difluoro-4-(methylthio)benzoate increases polarizability and sulfur-mediated interactions, which may influence binding affinity in biological systems compared to the methyl (–CH₃) variant .
  • Sulfonylurea Derivatives (e.g., Metsulfuron) : These compounds exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism distinct from the inert intermediate role of this compound .

Q & A

Q. What are the optimized synthetic routes for Methyl 2,3-difluoro-4-methylbenzoate, and how can reaction conditions be monitored for yield improvement?

  • Methodological Answer: this compound is typically synthesized via esterification of 2,3-difluoro-4-methylbenzoyl chloride (a precursor) with methanol under acidic catalysis (e.g., H2SO4 or HCl). Key parameters include temperature control (40–60°C) and reaction time (6–12 hours). Reaction progress can be monitored using thin-layer chromatography (TLC) or <sup>19</sup>F NMR to track fluorine-containing intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

  • Methodological Answer: Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectroscopy to resolve fluorine and methyl group positions. For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) can provide unambiguous structural data. Mass spectrometry (EI or ESI-MS) validates molecular weight, while IR spectroscopy identifies ester carbonyl stretching (~1700 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What strategies address contradictions in substituent orientation data between NMR and crystallographic studies?

  • Methodological Answer: Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (SC-XRD). Use variable-temperature NMR to assess conformational flexibility. Computational modeling (e.g., density functional theory, DFT) can simulate substituent orientations and compare energy barriers. Cross-validate with SC-XRD data to resolve ambiguities .

Q. How can this compound be functionalized for applications in drug intermediate synthesis?

  • Methodological Answer: Introduce reactive handles via nucleophilic aromatic substitution (e.g., replacing fluorine with amino or alkoxy groups) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, iodination at the methyl position (using N-iodosuccinimide) creates a site for further derivatization. Monitor regioselectivity using <sup>19</sup>F NMR and HPLC .

Q. What experimental designs are suitable for studying the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer: Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Prepare derivatives with varying fluorine/methyl substituents to establish structure-activity relationships (SAR). Use molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate inhibitory activity with IC50 measurements and kinetic studies .

Q. How can computational models predict the compound’s reactivity in photochemical or catalytic reactions?

  • Methodological Answer: Apply DFT calculations (e.g., Gaussian or ORCA) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Simulate reaction pathways for photodegradation or catalytic coupling (e.g., Pd-mediated cross-coupling). Compare computed activation energies with experimental kinetic data to refine models .

Data Analysis and Validation

Q. What analytical techniques resolve purity discrepancies between HPLC and melting point data?

  • Methodological Answer: Use hyphenated techniques like LC-MS to correlate retention times with mass spectra. Differential scanning calorimetry (DSC) provides complementary purity data via melting point depression analysis. For trace impurities (<1%), employ high-resolution mass spectrometry (HRMS) or <sup>19</sup>F NMR with internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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